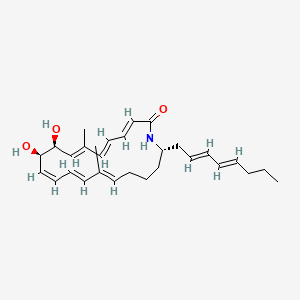
Sterpurol D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Sterpurol D is typically isolated from the endolichenic fungus Cryptomarasmius aucubae through rice solid-substrate fermentation . The structures of this compound and other related compounds are elucidated by analyzing NMR spectroscopic spectra and HRESIMS data . The absolute configurations are established through spectroscopic data analysis and comparison of specific optical rotation .
Chemical Reactions Analysis
Sterpurol D undergoes various chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include Lipopolysaccharide (LPS)-induced BV-2 microglial cells . The major products formed from these reactions are typically analyzed using NMR spectroscopic spectra and HRESIMS data .
Scientific Research Applications
Sterpurol D has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been shown to significantly inhibit nitric oxide production in Lipopolysaccharide (LPS)-induced BV-2 microglial cells . This property makes it a potential candidate for anti-inflammatory and neuroprotective therapies . Additionally, this compound and related compounds have been studied for their anti-neuroinflammatory activities .
Mechanism of Action
Comparison with Similar Compounds
Sterpurol D is part of a group of sterpurane sesquiterpenoids, which also includes sterpurol A, sterpurol B, and sterpurol E . These compounds share similar structural features but differ in their specific biological activities and chemical properties . For example, sterpurol A and sterpurol B have also been shown to inhibit nitric oxide production, but their inhibitory effects may vary in potency compared to this compound . The uniqueness of this compound lies in its significant inhibition of nitric oxide production, making it a promising candidate for further research in anti-inflammatory and neuroprotective therapies .
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[(3S,6R,8R,10R)-3-acetyloxy-2,6,10-trimethyl-10-tricyclo[6.3.0.03,6]undec-1-enyl]methyl acetate |
InChI |
InChI=1S/C19H28O4/c1-12-16-10-17(4,11-22-13(2)20)8-15(16)9-18(5)6-7-19(12,18)23-14(3)21/h15H,6-11H2,1-5H3/t15-,17-,18-,19-/m1/s1 |
InChI Key |
IOUCICIUFSGBJU-NXWXRZEISA-N |
Isomeric SMILES |
CC1=C2C[C@](C[C@@H]2C[C@@]3([C@]1(CC3)OC(=O)C)C)(C)COC(=O)C |
Canonical SMILES |
CC1=C2CC(CC2CC3(C1(CC3)OC(=O)C)C)(C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)







![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)



